4-[(Tetrahydrofurfuryloxy)methyl]thiophenol
Overview
Description
4-[(Tetrahydrofurfuryloxy)methyl]thiophenol is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of a thiophenol group attached to a tetrahydrofurfuryloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tetrahydrofurfuryloxy)methyl]thiophenol typically involves the reaction of thiophenol with tetrahydrofurfuryl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Thiophenol+Tetrahydrofurfuryl chlorideNaOH, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Tetrahydrofurfuryloxy)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-[(Tetrahydrofurfuryloxy)methyl]thiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry and enzyme inhibition.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-[(Tetrahydrofurfuryloxy)methyl]thiophenol involves its interaction with molecular targets through the thiophenol group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The tetrahydrofurfuryloxy methyl group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound with a simpler structure.
4-Methylthiophenol: A derivative with a methyl group attached to the aromatic ring.
Tetrahydrofurfuryl alcohol: A compound with a similar tetrahydrofurfuryloxy group but lacking the thiophenol moiety.
Uniqueness
4-[(Tetrahydrofurfuryloxy)methyl]thiophenol is unique due to the combination of the thiophenol and tetrahydrofurfuryloxy methyl groups
Properties
IUPAC Name |
4-(oxolan-2-ylmethoxymethyl)benzenethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c15-12-5-3-10(4-6-12)8-13-9-11-2-1-7-14-11/h3-6,11,15H,1-2,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMAHJKEJBGFJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2=CC=C(C=C2)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201105 | |
Record name | Benzenethiol, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901201105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443355-26-7 | |
Record name | Benzenethiol, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443355-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenethiol, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901201105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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